molecular formula C13H12OS B3059524 1-[5-(4-Methylphenyl)-2-thienyl]ethanone CAS No. 51335-91-2

1-[5-(4-Methylphenyl)-2-thienyl]ethanone

Cat. No. B3059524
CAS RN: 51335-91-2
M. Wt: 216.3 g/mol
InChI Key: GYAJRBAUAZXLLC-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)ethanone”, also known as “4’-Methylacetophenone”, “p-Acetyltoluene”, “p-Methylacetophenone”, “Melilotal”, “Methyl p-tolyl ketone”, “1-Acetyl-4-methylbenzene”, “4-Methylacetophenone”, “4’-Methylacetophenone”, “p-Acetotoluene”, “1-Methyl-4-acetylbenzene”, “(4-Methylphenyl) methyl ketone”, “4-Acetyltoluene”, “para-Methyl-acetophenone”, “1-p-Tolylethanone”, “NSC 9401”, has a molecular formula of C9H10O and a molecular weight of 134.1751 .


Molecular Structure Analysis

The molecular structure of “1-(4-Methylphenyl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-[5-(4-Methylphenyl)-2-thienyl]ethanone serves as a building block in synthesizing various heterocyclic compounds. For instance, it has been used in the preparation of sulfonyl group-containing heterocyclic compounds through different cyclization reactions, such as a tandem Michael conjugate addition-cyclization process (Fan et al., 1998).

Anticancer Agent Synthesis

This compound is instrumental in the synthesis of potential anticancer agents. A study demonstrated its use in synthesizing thiazolyl(hydrazonoethyl)thiazoles, which exhibited promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Reactions with Nitrothiophens

Research has explored its reactions with nitrothiophens, leading to the development of compounds with potential applications in various fields, including medicinal chemistry (Newcombe & Norris, 1979).

ADMET Studies

Studies involving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) have utilized this compound to assess its binding efficacy with proteins, particularly in the context of anti-microbial properties (Satya et al., 2022).

Cholinesterase Inhibitor Synthesis

It has also been used in synthesizing cholinesterase inhibitors, which are important in the treatment of conditions like Alzheimer's disease (Mohsen et al., 2014).

Synthetic Precursor for Isoflavonoids

This compound acts as a precursor in synthesizing isoflavonoids, which have shown potential as 5-hLOX inhibitors, offering insights into novel treatments for inflammation-related conditions (Vásquez-Martínez et al., 2019).

Photoinduced Oxidative Annulation

In organic synthesis, this compound has been used in photoinduced direct oxidative annulation processes to access highly functionalized polyheterocyclic compounds (Zhang et al., 2017).

Anti-Inflammatory Agent Synthesis

The compound has been integral in synthesizing substituted thienochromene derivatives, which have shown significant anti-inflammatory activities (Ouf et al., 2015).

Safety and Hazards

“1-(4-Methylphenyl)ethanone” may cause eye, skin, and respiratory tract irritation. It is a combustible liquid and vapor and may be harmful if swallowed .

properties

IUPAC Name

1-[5-(4-methylphenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAJRBAUAZXLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400599
Record name 1-[5-(4-Methylphenyl)-2-thienyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51335-91-2
Record name 1-[5-(4-Methylphenyl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51335-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4-Methylphenyl)-2-thienyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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